Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride
Description
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride is a tricyclic heterocyclic compound characterized by a complex fused-ring system. The structure comprises a bicyclic framework with a bridged oxygen (3,5-dioxa) and nitrogen (8-aza) substituents, along with a 4,4-dimethyl substitution and an ethyl carboxylate ester group at position 8. The hydrochloride salt form enhances its solubility and stability for pharmacological applications.
Properties
Molecular Formula |
C12H20ClNO4 |
|---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H19NO4.ClH/c1-4-15-11(14)8-6-5-7(13-8)10-9(6)16-12(2,3)17-10;/h6-10,13H,4-5H2,1-3H3;1H |
InChI Key |
SUEIXCFHWGKXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CC(N1)C3C2OC(O3)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the core tricyclic structure, followed by the introduction of the ethyl ester and hydrochloride groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Chemical Reactions Analysis
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the ethyl ester group can be replaced with other functional groups using appropriate nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione
- Structure : Shares the azatricyclo[5.2.1.0²,⁶]decane core but replaces the ethyl carboxylate with a diphenylmethylene group and introduces dione moieties at positions 3 and 3.
- Synthesis : Synthesized via Diels-Alder reaction of 6,6-diphenylfulvene with maleimide, followed by epoxide ring-opening reactions .
4-Oxatricyclo[5.2.1.0²,⁶]dec-8-en-3-ol
2,6-exo-8,10-exo-4-Butyl-9-oxa-4-azatetracyclo[5.3.1.0²,⁶.0⁸,¹⁰]undecane-3,5-dione
- Structure : A tetracyclic analogue with additional oxygen and nitrogen bridges, plus a butyl substituent.
- Synthesis : Derived from imide chemistry, emphasizing the role of stereochemistry in functionalization .
- Key Differences : The tetracyclic framework and butyl group may enhance lipophilicity but complicate synthetic scalability compared to the tricyclic target compound.
Antimicrobial and Antiviral Profiles
- Diphenylmethylene Derivatives : Exhibited broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213) and viruses such as BVDV (Bovine Viral Diarrhea Virus) and HIV-1, with EC₅₀ values ranging from 0.5–10 µM .
- Target Compound : While specific data are unavailable, the ethyl carboxylate and hydrochloride groups likely improve cell membrane penetration, suggesting enhanced efficacy against similar pathogens.
Photocatalytic and Stability Properties
- Target Compound: The 3,5-dioxa system may confer superior oxidative stability compared to monocyclic oxygen-containing analogues.
Physicochemical Properties
*Estimated based on structural analogues.
Key Research Findings and Implications
- Synthetic Challenges : The target compound’s tricyclic core requires multistep synthesis, including Diels-Alder reactions and epoxide functionalization, similar to methods described for diphenylmethylene derivatives .
- Biological Potential: Structural parallels to antiviral azatricyclo compounds suggest promise against Flaviviridae viruses (e.g., BVDV) and antibiotic-resistant bacteria .
- Stability Advantages : The 3,5-dioxa and hydrochloride groups likely mitigate hydrolysis risks observed in ester-free analogues .
Biological Activity
Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₂H₂₀ClN₁O₃ and a molecular weight of approximately 277.74 g/mol. Its structure includes a bicyclic framework that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀ClN₁O₃ |
| Molecular Weight | 277.74 g/mol |
| Melting Point | 150–152 °C |
| Density | Estimated around 1.1967 g/cm³ |
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from simpler precursors. The synthetic route typically includes the formation of the bicyclic core followed by functionalization to introduce the carboxylate and ethyl groups.
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate exhibit significant anticancer activity through various mechanisms:
- CDK Inhibition : Inhibitors targeting cyclin-dependent kinases (CDKs) have shown promise in cancer therapy. For instance, analogs of cortistatin A demonstrated potent inhibition of CDK8 with IC50 values less than 10 µM in various cancer cell lines such as CEM and HeLa . This suggests that similar compounds may exhibit comparable activities.
- Cytotoxicity : The cytotoxic effects of related compounds were evaluated using cell lines like HMEC-1 (human dermal microvascular endothelial cells) where IC50 values were recorded as low as 0.59 µM for some analogs . This highlights the potential for ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane to exert similar effects.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Tumor Cell Proliferation : By interfering with cell cycle regulation through CDK inhibition.
- Induction of Apoptosis : Compounds in this class may trigger programmed cell death in malignant cells.
Study on Antitumor Activity
A study focused on the synthesis and evaluation of various analogs indicated that compounds with structural similarities to ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane showed significant cytotoxicity against several cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | CEM | 1.5 ± 0.2 |
| Compound B | HeLa | 2.9 ± 1.0 |
| Ethyl Analogue | HMEC-1 | 0.59 ± 0.07 |
These results underscore the potential therapeutic applications of the compound in oncology.
Q & A
Q. Q1: What synthetic routes are most effective for producing Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0²⁶]decane-9-carboxylate hydrochloride, and how can yield/purity be optimized?
Methodological Answer: The compound can be synthesized via a Diels-Alder reaction between 6,6-diphenylfulvene and maleimide derivatives, followed by oxirane functionalization and subsequent amine reactions to form the hydrochloride salt . Key steps for optimization include:
- Anhydrous conditions during oxirane formation to prevent hydrolysis side reactions.
- Temperature control (e.g., 0–5°C for amine coupling) to minimize racemization.
- Chromatographic purification (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
- Salt formation via HCl gas bubbling in dichloromethane to ensure stoichiometric conversion .
Structural Characterization
Q. Q2: How can spectral contradictions (e.g., NMR vs. X-ray data) in this tricyclic compound be resolved?
Methodological Answer:
- X-ray crystallography (using SHELX programs) is critical for resolving ambiguities in stereochemistry and ring conformations . For example, demonstrates how single-crystal X-ray refinement (R factor = 0.042) clarifies substituent positions in similar azatricyclo derivatives.
- 2D NMR (e.g., NOESY or HSQC) can validate spatial proximities of methyl groups and oxygen/amine protons, addressing discrepancies between predicted and observed splitting patterns .
Biological Activity Profiling
Q. Q3: How should researchers design assays to evaluate antibacterial/antiviral activity, given contradictory results in structurally similar compounds?
Methodological Answer:
- Strain selection : Use standardized ATCC/NCTC strains (e.g., Staphylococcus aureus ATCC 29213, Candida albicans ATCC 90028) to ensure reproducibility .
- Dose-response curves : Test across 0.1–100 µM to identify IC₅₀ values, noting discrepancies between Gram-positive vs. Gram-negative bacteria (e.g., shows Gram-positive selectivity).
- Viral specificity : Include Flaviviridae (e.g., BVDV) and Herpesviridae (HSV-1) to assess broad-spectrum potential .
Physicochemical Properties
Q. Q4: What experimental methods are recommended to determine solubility, stability, and partition coefficients?
Methodological Answer:
- HPLC-UV : Quantify solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) under agitation (37°C, 24 hrs).
- LogP determination : Use shake-flask partitioning between octanol/water, validated by LC-MS .
- Stability assays : Monitor degradation via TLC or NMR under accelerated conditions (40°C/75% RH), noting susceptibility to hydrolysis at the ester group .
Advanced Mechanistic Studies
Q. Q5: How can structure-activity relationships (SAR) be investigated for derivatives of this compound?
Methodological Answer:
- Derivatization : Modify the ethyl carboxylate (e.g., alkyl chain elongation, fluorination) and test bioactivity (e.g., shows enhanced antifungal activity with heptyl/undecanyl chains).
- Computational modeling : Use DFT (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO) with antibacterial potency .
- Crystallographic docking : Map interactions with bacterial targets (e.g., Staphylococcus penicillin-binding proteins) using PyMOL .
Analytical Challenges
Q. Q6: What strategies mitigate challenges in crystallizing this hydrochloride salt for X-ray studies?
Methodological Answer:
- Solvent screening : Use mixed solvents (e.g., ethanol/diethyl ether) to induce slow crystallization.
- Counterion exchange : Replace chloride with iodide (larger ion) to improve lattice packing .
- Cryocooling : Mount crystals in Paratone-N oil at 100 K to reduce thermal motion artifacts during data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
